An In-depth Technical Guide to the Chemical Properties and Applications of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride
An In-depth Technical Guide to the Chemical Properties and Applications of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride
Abstract: This technical guide provides a comprehensive analysis of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride (CAS No. 1248508-79-3), a specialized sulfonyl chloride derivative of increasing importance in modern organic synthesis and medicinal chemistry. We will explore its core chemical properties, reactivity profile, plausible synthetic pathways, and key applications, with a focus on its role as a versatile electrophilic building block. The discussion is grounded in the fundamental principles of organic chemistry, offering field-proven insights for researchers, chemists, and drug development professionals. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.
Introduction: A Key Building Block in Modern Synthesis
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is an organosulfur compound featuring a highly reactive sulfonyl chloride functional group attached to a substituted benzyl moiety.[1] As a member of the sulfonyl chloride class, its chemistry is dominated by the electrophilic nature of the sulfur atom, making it an excellent sulfonylating agent.[2] The presence of both a fluorine atom and a methyl group on the aromatic ring imparts distinct electronic and steric properties that can be leveraged to fine-tune the biological activity and pharmacokinetic profiles of target molecules.[2][3]
In the landscape of drug discovery, the introduction of sulfonamide and sulfonate ester groups is a common strategy for modulating properties such as solubility, binding affinity, and metabolic stability. Fluorine-containing organic compounds, in particular, have become ubiquitous in pharmaceuticals, often enhancing membrane permeability and metabolic resistance.[4] This guide will dissect the chemical behavior of this specific reagent, providing the foundational knowledge necessary for its successful application in complex synthetic campaigns.
Physicochemical and Spectroscopic Data
A summary of the key identifiers and physical properties for (4-Fluoro-2-methylphenyl)methanesulfonyl chloride is presented below. This data is essential for its unambiguous identification and for planning experimental work.
| Property | Value | Reference |
| IUPAC Name | (4-Fluoro-2-methylphenyl)methanesulfonyl chloride | [1] |
| CAS Number | 1248508-79-3 | [1] |
| Molecular Formula | C₈H₈ClFO₂S | [5] |
| Molecular Weight | 222.66 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid (typical for sulfonyl chlorides) | [3][7] |
| Classification | Benzene derivative, Sulfonyl chloride | [1] |
| SMILES | CC1=CC(=C(C=C1)CS(=O)(=O)Cl)F | [5] |
| InChI Key | GHJJQQQLLHPEEZ-UHFFFAOYSA-N | [5] |
Note: Experimental physical properties such as boiling point, melting point, and density are not widely published and should be determined empirically. However, related compounds like methanesulfonyl chloride have a melting point of -32°C and a boiling point of 161°C.[8][9]
Core Chemical Properties and Reactivity Profile
The synthetic utility of (4-Fluoro-2-methylphenyl)methanesulfonyl chloride stems directly from the reactivity of the sulfonyl chloride (–SO₂Cl) group. The sulfur atom is in a high oxidation state (+6) and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[8]
Reactivity with Nucleophiles
The primary reactions of this compound involve the nucleophilic substitution at the sulfur center, displacing the chloride leaving group. This reactivity is the cornerstone of its application in synthesis.
In the presence of primary or secondary amines, (4-Fluoro-2-methylphenyl)methanesulfonyl chloride readily forms stable methanesulfonamides.[8] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many approved drugs. The reaction typically proceeds in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl generated.[8]
Alcohols react with (4-Fluoro-2-methylphenyl)methanesulfonyl chloride, also in the presence of a base, to yield methanesulfonate esters (mesylates).[6] These esters are excellent leaving groups, often superior to halides, making them valuable intermediates for subsequent nucleophilic substitution (Sₙ2) and elimination reactions.[6][10]
Hydrolytic Sensitivity
Like most sulfonyl chlorides, this compound is sensitive to moisture. It reacts with water, undergoing hydrolysis to form the corresponding (4-fluoro-2-methylphenyl)methanesulfonic acid and hydrochloric acid.[3][11][12] This reactivity necessitates careful handling and storage under anhydrous conditions to maintain its integrity.[13][14] The liberation of corrosive HCl gas upon contact with water is also a significant safety consideration.[9][12]
Figure 1: General reactivity of the title compound with key nucleophiles.
Influence of Aromatic Substituents
The 4-fluoro and 2-methyl groups on the phenyl ring are not mere spectators; they modulate the compound's properties:
-
4-Fluoro Group: As a moderately electron-withdrawing group via induction, the fluorine atom can slightly increase the electrophilicity of the sulfonyl sulfur, potentially accelerating its reaction with nucleophiles.[3] More importantly, it serves as a crucial bioisostere for hydrogen in drug design, often improving metabolic stability and receptor binding affinity.[4]
-
2-Methyl Group: The ortho-methyl group introduces steric hindrance around the benzylic methylene bridge. While its electronic effect is weakly donating, its primary influence is steric, which can affect the conformational preferences of the molecule and its derivatives.
Plausible Synthetic Pathway
While specific manufacturing details are proprietary, a logical and common synthetic route to benzylsulfonyl chlorides can be proposed based on established chemical principles. A likely pathway involves the chlorination of a suitable sulfur-containing precursor, which itself can be synthesized from 4-fluoro-2-methyltoluene.
A plausible multi-step synthesis is outlined below:
-
Benzylic Bromination/Chlorination: Radical halogenation of 4-fluoro-2-methyltoluene to produce 4-fluoro-2-methylbenzyl halide.
-
Thiol Formation/Displacement: Reaction of the benzyl halide with a sulfur nucleophile (e.g., sodium thiomethoxide or sodium sulfide) to introduce the sulfur atom.
-
Oxidative Chlorination: The final and most critical step is the treatment of the resulting thioether or thiol with chlorine gas in an aqueous medium to directly form the sulfonyl chloride. This is a standard and effective method for preparing sulfonyl chlorides.
Figure 2: A plausible synthetic route to the title compound.
Applications in Research and Drug Development
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is primarily used as a versatile intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[2][15]
-
Synthesis of APIs: Its ability to readily form sulfonamides and sulfonate esters makes it a valuable reagent for constructing active pharmaceutical ingredients (APIs).[2] The specific (4-fluoro-2-methylphenyl)methanesulfonyl moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR), with the goal of optimizing potency, selectivity, and pharmacokinetic properties. Analogous structures have been used in the synthesis of potential anti-inflammatory and anticancer agents.[2]
-
Chemical Biology: The reactive nature of the sulfonyl chloride group allows it to be used as a chemical probe to modify proteins and other biomolecules, aiding in the study of biological pathways.[15]
Safety, Handling, and Storage
As a highly reactive and hazardous chemical, strict adherence to safety protocols is mandatory when handling (4-Fluoro-2-methylphenyl)methanesulfonyl chloride. Its hazard profile is analogous to that of methanesulfonyl chloride and other related compounds.[10][11]
Hazard Summary:
-
Toxicity: Fatal if inhaled and toxic if swallowed or in contact with skin.[16]
-
Corrosivity: Causes severe skin burns and eye damage.[11][13] It is also corrosive to many metals.[16]
-
Reactivity: Reacts with water, potentially violently, to liberate toxic and corrosive gases (HCl).[9][12][13]
-
Sensitization: May cause an allergic skin reaction.[16]
-
Irritation: May cause respiratory irritation.[16]
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood with proper ventilation.[13][14]
-
Personal Protective Equipment (PPE): Wear a full suite of protective gear, including chemical-resistant gloves (inspect before use), a lab coat, and splash-proof safety goggles with a face shield.[14] For any risk of aerosol generation, appropriate respiratory protection is required.
-
Work Practices: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[13] Prevent contact with water and moisture.[14]
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[13][14]
-
Store away from incompatible materials such as water, strong bases, alcohols, amines, and strong oxidizing agents.[13] Recommended storage temperature is often refrigerated (2-8 °C).[14]
Conclusion
(4-Fluoro-2-methylphenyl)methanesulfonyl chloride is a potent and versatile chemical reagent with significant applications in advanced organic synthesis and pharmaceutical research. Its chemical behavior is defined by the high electrophilicity of its sulfonyl chloride group, enabling facile reactions with a host of nucleophiles to form stable sulfonamides and highly useful sulfonate ester intermediates. The specific substitution pattern on the aromatic ring provides a unique tool for medicinal chemists to modulate the properties of target molecules. While its reactivity makes it an invaluable synthetic tool, it also mandates stringent safety and handling protocols to mitigate its significant hazards. A thorough understanding of its chemical properties is paramount for its effective and safe application in the laboratory.
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